2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide
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Overview
Description
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to construct the bicyclic core of the molecule . This reaction is often facilitated by photochemistry, allowing for the efficient formation of the desired bicyclic structure. The reaction conditions usually involve the use of specific catalysts and controlled light exposure to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency on a larger scale. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired purity and yield required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, modulating the activity of enzymes or receptors. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane derivatives: These compounds share a similar bicyclic core and exhibit comparable chemical properties.
2-azabicyclo[2.1.1]hexan-4-yl derivatives: These compounds also feature a bicyclic structure and are used in similar applications.
Uniqueness
What sets 2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[211]hexan-4-yl}acetamide apart is its specific functional groups and the unique arrangement of atoms within its bicyclic core
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-(diethylamino)-N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetamide |
InChI |
InChI=1S/C13H24N2O2/c1-5-15(6-2)7-11(16)14-13-8-12(4,9-13)17-10(13)3/h10H,5-9H2,1-4H3,(H,14,16) |
InChI Key |
IHRQJKVWSSYHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC12CC(C1)(OC2C)C |
Origin of Product |
United States |
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